![molecular formula C19H27N5O3 B2601307 2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097918-13-1](/img/structure/B2601307.png)
2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H27N5O3 and its molecular weight is 373.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule with potential pharmaceutical applications due to its unique structural features. This article aims to explore its biological activity, particularly its role as an NLRP3 inflammasome inhibitor, which is significant in the context of inflammatory diseases.
Structural Overview
The molecular formula of the compound is C19H29N3O3 with a molecular weight of approximately 347.459 g/mol. The structure includes a piperidine moiety and a pyrazole ring, contributing to its potential biological activities.
NLRP3 Inflammasome Inhibition
Recent studies indicate that this compound may inhibit the NLRP3 inflammasome pathway, which plays a crucial role in the inflammatory response. The modulation of this pathway is particularly relevant for conditions like diabetes and neurodegenerative disorders. Inhibition of NLRP3 can lead to reduced production of pro-inflammatory cytokines, thereby alleviating inflammation-related symptoms.
While specific mechanisms of action remain largely unexplored due to limited research, preliminary data suggest that this compound may interact with proteins involved in inflammatory pathways. Further investigation into its binding affinities and detailed molecular interactions is necessary to elucidate these mechanisms fully.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(4-Hydroxyphenyl)-2-pyrrolidinone | Contains a phenolic group instead of piperidine | Focus on neuroprotective effects |
4-(Hydroxymethyl)piperidine | Similar piperidine backbone | Simpler structure with fewer functional groups |
1-Methylpiperazine | Contains a piperazine ring | Different nitrogen-containing heterocycle |
This comparison highlights how variations in structure can influence biological activity and therapeutic potential. The unique combination of functionalities in our compound distinguishes it from others in its class, particularly regarding targeted inhibition of inflammatory pathways.
Case Studies and Research Findings
Current literature lacks extensive case studies specifically detailing the biological activity of this compound. However, its structural characteristics suggest potential applications in pharmacology:
- Inflammatory Diseases : Given its role as an NLRP3 inhibitor, further studies could explore its efficacy in models of chronic inflammatory diseases.
- Neurodegenerative Disorders : The compound's ability to modulate inflammatory responses may offer therapeutic avenues for conditions like Alzheimer's disease.
Propiedades
IUPAC Name |
2-[[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c25-18-3-2-17(23-9-1-8-20-23)21-24(18)14-16-4-10-22(11-5-16)15-19(26)6-12-27-13-7-19/h1-3,8-9,16,26H,4-7,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCPBCSAEVRFAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)CC4(CCOCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.